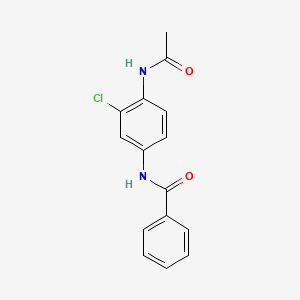
N-(4-acetamido-3-chlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamido-3-chlorophenyl)benzamide, commonly known as ACBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACBC is a synthetic derivative of benzamide, which is a class of organic compounds that are widely used in medicinal chemistry and drug discovery. In
作用機序
The mechanism of action of ACBC is not fully understood, but it is believed to involve the formation of a covalent bond between the carbonyl group of ACBC and the amino group of a lysine residue in the target protein. This covalent bond results in a stable adduct that can be detected by fluorescence microscopy.
Biochemical and Physiological Effects:
ACBC has been shown to have minimal toxicity and does not significantly affect the viability or proliferation of cells. However, it is important to note that ACBC can potentially interfere with protein function, which may have downstream effects on cellular processes. Therefore, it is important to use caution when interpreting the results of experiments involving ACBC.
実験室実験の利点と制限
ACBC has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, which allows for intracellular imaging. Additionally, ACBC has a high binding affinity for proteins, which makes it a useful tool for studying protein-protein interactions. However, ACBC has some limitations. For example, it can potentially interfere with protein function, which may make it difficult to interpret the results of experiments. Additionally, ACBC has a relatively short half-life in vivo, which may limit its utility for long-term imaging studies.
将来の方向性
There are several future directions for research involving ACBC. One area of interest is the development of new fluorescent probes based on the structure of ACBC. These probes could potentially have improved binding affinity, selectivity, and stability compared to ACBC. Additionally, there is interest in using ACBC as a tool for studying protein dynamics and turnover in vivo. Finally, there is potential for using ACBC as a therapeutic agent for diseases that involve abnormal protein-protein interactions, such as cancer.
合成法
The synthesis of ACBC involves the reaction of 4-acetamido-3-chloroaniline with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization. The overall yield of the synthesis is typically around 50%.
科学的研究の応用
ACBC has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological systems. ACBC has been shown to selectively bind to proteins in vivo, which makes it a useful tool for studying protein-protein interactions and protein localization. Additionally, ACBC has been used as a precursor for the synthesis of other fluorescent probes, such as ACBC-biotin and ACBC-dansyl.
特性
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-14-8-7-12(9-13(14)16)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDENRJDWWKBIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-chlorophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

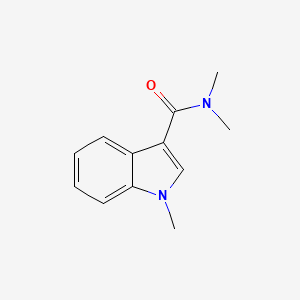
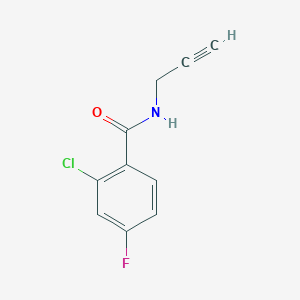

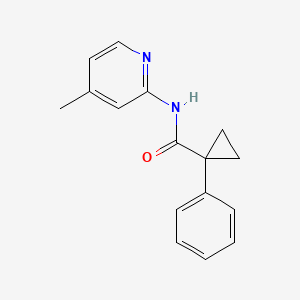
![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)

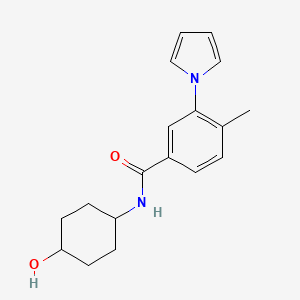


![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)
